2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-mesitylacetamide side chain. The mesityl (2,4,6-trimethylphenyl) group distinguishes it from other acetamide-substituted derivatives, offering unique electronic and steric properties that may optimize pharmacokinetic profiles.
Properties
Molecular Formula |
C25H23ClN4O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazole and trimethyl orthoformate under controlled microwave irradiation.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine core.
Attachment of the mesitylacetamide moiety: This can be accomplished through an amide coupling reaction using mesityl chloride and an appropriate amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the desired biological effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The pyrido[3,2-d]pyrimidine scaffold is structurally related to pyrido[2,3-d]pyrimidines (e.g., ) and pyrazolo[3,4-d]pyrimidines (e.g., ). Key differences include:
- Pyrazolo[3,4-d]pyrimidine: These derivatives (e.g., Example 53 in ) incorporate a pyrazole ring, enhancing rigidity and enabling distinct binding modes. For instance, fluorinated chromenone-pyrazolopyrimidine hybrids exhibit sub-micromolar inhibitory activity in kinase assays .
Substituent Analysis
*Predicted values based on substituent contributions.
Pharmacological Implications
- Mesityl vs. Dimethoxyphenyl : The mesityl group’s steric bulk may reduce off-target interactions compared to the smaller 2,5-dimethoxyphenyl group, but could also limit solubility.
- Pyrazolo[3,4-d]pyrimidine Derivatives: Fluorinated analogs () demonstrate that halogenation and chromenone fusion significantly enhance bioactivity, suggesting avenues for optimizing the target compound .
Research Findings and Data
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~480–500 Da, comparable to ’s derivative (exact mass: 506.15 Da) .
- Melting Point : Pyrazolo-pyrimidine analogs () exhibit MPs >170°C, indicating high crystallinity, a trait likely shared by the target compound due to its rigid core .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of substituted pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its pharmacological relevance, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.9 g/mol. Its structural components include:
- Pyrido[3,2-d]pyrimidine core : This bicyclic structure is notable for its biological activity and versatility in chemical synthesis.
- 4-chlorobenzyl group : Enhances the compound's biological activity and solubility properties.
- Acetamide moiety : Contributes to its reactivity and potential interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound showed promising results against MCF-7 human breast cancer cells with an IC50 value indicating potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Initial findings suggest:
- Bacterial Inhibition : It may act as an inhibitor of specific enzymes or receptors involved in bacterial growth.
- Fungal Activity : Further investigations are required to confirm its efficacy against fungal pathogens.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in disease processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Modulation : It could modulate receptor activities that are pivotal in cancer progression or infection.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key insights include:
- Functional Group Influence : Variations in functional groups significantly affect the compound's potency and selectivity towards biological targets.
- Computational Studies : QSAR models can provide insights into how structural variations affect biological mechanisms, guiding future modifications to enhance efficacy.
Table 1: Biological Activity Summary
| Biological Activity | Assessed Parameter | Result |
|---|---|---|
| Anticancer | IC50 against MCF-7 | Potent inhibition observed |
| Antimicrobial | Bacterial strains tested | Significant inhibition noted |
| Enzyme Inhibition | Specific enzyme targets | Inhibition confirmed |
Recent Research Findings
- A study reported that derivatives similar to this compound exhibit significant antimicrotubule activity, which correlates with their anticancer effects .
- Another investigation highlighted the importance of specific substitutions on the pyrido[3,2-d]pyrimidine core for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
